molecular formula C10H7N5O3S B2547913 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207047-39-9

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2547913
CAS No.: 1207047-39-9
M. Wt: 277.26
InChI Key: WRGAXOSHWVWZHY-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that incorporates furan, oxadiazole, and thiadiazole rings

Mechanism of Action

Target of Action

The primary targets of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of This compound Similar compounds, such as furan derivatives, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The interaction between different heterocyclic constituents could sometimes exert an unexpected effect on the reactivity of such compounds .

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with similar structures, such as furan-containing compounds, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been studied for their pharmacokinetic properties . These studies often involve the evaluation of the compound’s absorption, distribution, metabolism, and excretion properties, which can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities often result in a variety of molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with furan-2-carboxylic acid hydrazide.

    Formation of Oxadiazole Ring: Furan-2-carboxylic acid hydrazide reacts with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.

    Formation of Thiadiazole Ring: The oxadiazole derivative undergoes further reaction with methyl iodide in an alkaline medium to form the thiadiazole ring.

    Final Compound Formation: The final step involves the reaction of the thiadiazole derivative with an appropriate amine to form N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using the same basic steps but optimized for yield and purity. This includes precise control of reaction conditions such as temperature, pressure, and pH, as well as the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the oxadiazole and thiadiazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the oxadiazole and thiadiazole rings.

    Substitution: Substituted derivatives at the carboxamide group.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
  • 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol

Uniqueness

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of furan, oxadiazole, and thiadiazole rings in a single molecule

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O3S/c1-5-7(19-15-12-5)8(16)11-10-14-13-9(18-10)6-3-2-4-17-6/h2-4H,1H3,(H,11,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGAXOSHWVWZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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